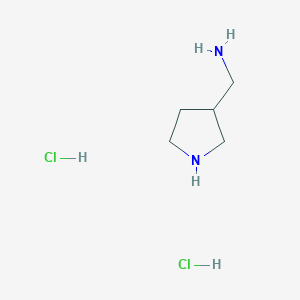
3,4,4-trifluorobut-3-en-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4-trifluorobut-3-en-1-amine hydrochloride (TFBAHCl) is a synthetic compound that has recently emerged as a promising tool for scientific research. TFBAHCl is a fluorinated amine derivative which is a derivative of trifluorobut-3-en-1-amine. It has a wide range of applications in the fields of chemistry, biology, and medicine. Its unique properties make it a valuable tool for researchers to explore the structure and function of molecules and their interactions with other molecules.
Applications De Recherche Scientifique
3,4,4-trifluorobut-3-en-1-amine hydrochloride has a wide range of applications in scientific research. It can be used as a reagent for the synthesis of organic compounds, for the study of enzyme kinetics, and for the study of organic reactions. It can also be used as a catalyst for the synthesis of peptides and proteins. In addition, this compound can be used in the study of protein-protein interactions, in the study of enzyme-substrate interactions, and in the study of biophysical processes.
Mécanisme D'action
The mechanism of action of 3,4,4-trifluorobut-3-en-1-amine hydrochloride is not yet fully understood. However, it is believed that the compound acts as a proton donor, transferring protons to other molecules. This proton transfer is believed to be responsible for the catalytic activity of this compound. The proton transfer is also believed to be responsible for the inhibition of enzymes, as this compound can bind to the active site of enzymes and prevent them from functioning.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound can affect the activity of enzymes, proteins, and other molecules. In addition, this compound is believed to interfere with the activity of some hormones and neurotransmitters. It is also believed to have an effect on cell signaling pathways, as well as on the metabolism of certain compounds.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3,4,4-trifluorobut-3-en-1-amine hydrochloride in laboratory experiments is its stability. The compound is highly stable and does not decompose or react with other compounds under normal laboratory conditions. In addition, this compound is relatively non-toxic, making it safe to use in laboratory experiments.
The main limitation of using this compound in laboratory experiments is its low solubility. The compound is not very soluble in water, and its solubility in organic solvents is also low. This makes it difficult to use in experiments that require a high concentration of the compound.
Orientations Futures
Given the wide range of applications of 3,4,4-trifluorobut-3-en-1-amine hydrochloride, there are many potential future directions for research. One potential direction is to explore the use of this compound in drug discovery and development. Another potential direction is to explore the use of this compound in the synthesis of new compounds and materials. Additionally, further research could be conducted to investigate the biochemical and physiological effects of this compound and to develop new methods of synthesis and purification. Finally, research could be conducted to explore the potential applications of this compound in the fields of medicine and biotechnology.
Méthodes De Synthèse
3,4,4-trifluorobut-3-en-1-amine hydrochloride can be synthesized in a variety of ways. The most common synthetic route involves the reaction of trifluorobut-3-en-1-amine with hydrochloric acid. This reaction produces the desired product in high yields. Other methods of synthesis include the reaction of trifluorobut-3-en-1-amine with other acids such as sulfuric acid, nitric acid, and acetic acid. The reaction of trifluorobut-3-en-1-amine with anhydrous hydrogen fluoride is also a viable method of synthesis.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4,4-trifluorobut-3-en-1-amine hydrochloride involves the reaction of 3,4,4-trifluorobut-3-en-1-ol with thionyl chloride to form 3,4,4-trifluorobut-3-en-1-yl chloride. This intermediate is then reacted with ammonia to form the desired product, 3,4,4-trifluorobut-3-en-1-amine, which is subsequently converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "3,4,4-trifluorobut-3-en-1-ol", "Thionyl chloride", "Ammonia", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3,4,4-trifluorobut-3-en-1-ol is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form 3,4,4-trifluorobut-3-en-1-yl chloride.", "Step 2: The resulting 3,4,4-trifluorobut-3-en-1-yl chloride is then reacted with ammonia in the presence of a solvent such as ethanol to form 3,4,4-trifluorobut-3-en-1-amine.", "Step 3: The 3,4,4-trifluorobut-3-en-1-amine is then reacted with hydrochloric acid to form the hydrochloride salt of the desired product, 3,4,4-trifluorobut-3-en-1-amine hydrochloride." ] } | |
Numéro CAS |
110003-21-9 |
Formule moléculaire |
C4H7ClF3N |
Poids moléculaire |
161.6 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



